molecular formula C20H30D4O5 B1164631 Prostaglandin D1-d4

Prostaglandin D1-d4

Katalognummer B1164631
Molekulargewicht: 358.5
InChI-Schlüssel: CIMMACURCPXICP-VRXRJXMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prostaglandin D1-d4 (PGD1-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGD1 by GC- or LC-mass spectrometry. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA), but to date it has not been isolated as a natural product. It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2.

Wissenschaftliche Forschungsanwendungen

  • Role in Allergic Disorders : Prostaglandin D2 (PGD2) is a major cyclooxygenase mediator synthesized by activated human mast cells and other immune cells, playing a significant role in allergic inflammation. It mediates its effects through D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors on immune and non-immune cells involved in allergic inflammation. Selective DP2 receptor antagonists and a few DP1 receptor antagonists are being developed for treating allergic disorders like asthma and allergic rhinitis (Marone et al., 2018).

  • Involvement in Asthma and Allergic Rhinitis : Clinical studies have been conducted to investigate the efficacy of DP1 antagonists like laropiprant in asthma and seasonal allergic rhinitis. However, the results indicate that laropiprant did not show significant efficacy in these conditions (Philip et al., 2009).

  • Discovery of Dual Antagonists for Asthma Treatment : The discovery of AMG 853, a dual antagonist against DP and CRTH2 receptors, has been reported. This development is significant in the context of treating allergic reactions such as asthma, allergic rhinitis, and atopic dermatitis, as PGD2 plays a key role in these conditions (Liu et al., 2011).

  • Influence on Cyclin D1 Expression and Cancer Cell Growth : Prostaglandin A2 (PGA2) has been observed to down-regulate cyclin D1 expression in cancer cell lines, indicating its potential as a chemotherapeutic agent. This process is mediated through enhanced cyclin D1 mRNA turnover, impacting cell growth (Lin et al., 2000).

  • Roles in Inflammation and Homeostatic Functions : Prostaglandins sustain homeostatic functions and mediate pathogenic mechanisms, including inflammation. They are generated from arachidonate by cyclooxygenase isoenzymes, and their biosynthesis is inhibited by nonsteroidal anti-inflammatory drugs. Understanding the roles of individual prostaglandins and their receptors in inflammation is crucial (Ricciotti & FitzGerald, 2011).

  • Investigational Use in Allergic Airway Disease : PGD2 activates DP1 and DP2 receptors on immune and non-immune cells, leading to pro-inflammatory effects in allergic airway diseases. Several selective, orally active DP2 receptor antagonists and a DP1 receptor antagonist are under development for asthma and allergic rhinitis (Santini et al., 2016).

  • Binding Characteristics and Pharmacological Properties : A study on the binding characteristics and pharmacological properties of prostaglandin E2 (PGE2) to the cloned human EP4 prostanoid receptor reveals insights into its function and potential therapeutic applications (Davis & Sharif, 2000).

  • Application in Allergic Inflammation Models : The DP2 antagonist AM211 was found effective in animal models of allergic inflammation, such as asthma and allergic rhinitis, indicating its therapeutic potential in T helper 2-driven allergic diseases (Bain et al., 2011).

Eigenschaften

Produktname

Prostaglandin D1-d4

Molekularformel

C20H30D4O5

Molekulargewicht

358.5

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2

InChI-Schlüssel

CIMMACURCPXICP-VRXRJXMLSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1C(C[C@H](O)[C@@H]1CCCC([2H])(C([2H])([2H])CC(O)=O)[2H])=O

Synonyme

PGD1-d4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D1-d4
Reactant of Route 2
Prostaglandin D1-d4
Reactant of Route 3
Prostaglandin D1-d4
Reactant of Route 4
Prostaglandin D1-d4
Reactant of Route 5
Prostaglandin D1-d4
Reactant of Route 6
Prostaglandin D1-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.